Cas no 2092050-69-4 (2-[3-(fluoromethyl)azetidin-1-yl]ethanamine)
![2-[3-(fluoromethyl)azetidin-1-yl]ethanamine structure](https://www.kuujia.com/scimg/cas/2092050-69-4x500.png)
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL24690545
- EN300-6972860
- 2-[3-(Fluoromethyl)azetidin-1-yl]ethanamine
- F1907-5339
- 2-(3-(fluoromethyl)azetidin-1-yl)ethanamine
- 2092050-69-4
- 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine
- AKOS026709752
- 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-amine
- 1-Azetidineethanamine, 3-(fluoromethyl)-
- 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
-
- Inchi: 1S/C6H13FN2/c7-3-6-4-9(5-6)2-1-8/h6H,1-5,8H2
- InChI Key: XJPYOCCTORABTR-UHFFFAOYSA-N
- SMILES: FCC1CN(CCN)C1
Computed Properties
- Exact Mass: 132.10627659g/mol
- Monoisotopic Mass: 132.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 81.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 1.018±0.06 g/cm3(Predicted)
- Boiling Point: 180.3±10.0 °C(Predicted)
- pka: 9.62±0.10(Predicted)
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL479-250MG |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine |
2092050-69-4 | 95% | 250MG |
¥ 2,079.00 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL479-500MG |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine |
2092050-69-4 | 95% | 500MG |
¥ 3,458.00 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL479-1G |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine |
2092050-69-4 | 95% | 1g |
¥ 5,187.00 | 2023-03-19 | |
Enamine | EN300-6972860-0.05g |
2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine |
2092050-69-4 | 95.0% | 0.05g |
$900.0 | 2025-03-12 | |
Enamine | EN300-6972860-1.0g |
2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine |
2092050-69-4 | 95.0% | 1.0g |
$1070.0 | 2025-03-12 | |
Enamine | EN300-6972860-2.5g |
2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine |
2092050-69-4 | 95.0% | 2.5g |
$2100.0 | 2025-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL479-10G |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine |
2092050-69-4 | 95% | 10g |
¥ 25,938.00 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL479-500.0mg |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine |
2092050-69-4 | 95% | 500.0mg |
¥3458.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL479-1.0g |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine |
2092050-69-4 | 95% | 1.0g |
¥5187.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL479-100.0mg |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine |
2092050-69-4 | 95% | 100.0mg |
¥1299.0000 | 2024-08-03 |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine Related Literature
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
Additional information on 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
Introduction to 2-[3-(Fluoromethyl)azetidin-1-yl]ethanamine (CAS No. 2092050-69-4)
2-[3-(Fluoromethyl)azetidin-1-yl]ethanamine (CAS No. 2092050-69-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine and fluoromethyl functional groups, exhibits a range of potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.
The chemical structure of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine is composed of an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom. The presence of the fluoromethyl group attached to the azetidine ring imparts unique pharmacological properties to the molecule, making it a promising candidate for various drug discovery programs.
Recent studies have highlighted the potential of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine in modulating neurotransmitter systems. Specifically, this compound has shown significant activity in interacting with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and behavior. These findings suggest that 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine could be a valuable lead compound for the development of new treatments for conditions such as depression, anxiety, and schizophrenia.
In addition to its potential as a therapeutic agent, 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine has also been studied for its use as a tool compound in research settings. Its ability to selectively bind to specific receptors makes it an excellent candidate for investigating the mechanisms underlying various neurological disorders. This can provide valuable insights into disease pathogenesis and help identify new targets for drug development.
The synthesis of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine involves several steps, including the formation of the azetidine ring and the introduction of the fluoromethyl group. Advanced synthetic methods have been developed to optimize the yield and purity of this compound, ensuring its suitability for both research and pharmaceutical applications.
Clinical trials involving 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results have been promising, with the compound demonstrating favorable pharmacokinetic properties and minimal side effects. These findings underscore the potential of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine as a future therapeutic option for a range of neurological and psychiatric conditions.
In conclusion, 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine (CAS No. 2092050-69-4) represents a promising advancement in the field of medicinal chemistry. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in the discovery and development of new therapeutic agents.
2092050-69-4 (2-[3-(fluoromethyl)azetidin-1-yl]ethanamine) Related Products
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
